N-(4-chlorobenzyl)morpholine-4-carboxamide
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Overview
Description
N-(4-chlorobenzyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of a morpholine ring substituted with a 4-chlorobenzyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)morpholine-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
4-(4-chlorobenzyl)morpholine: Similar structure but lacks the carboxamide group.
N-(4-chlorophenyl)morpholine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(4-bromobenzyl)morpholine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(4-chlorobenzyl)morpholine-4-carboxamide is unique due to the presence of both the 4-chlorobenzyl and carboxamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSOAISIKTKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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